molecular formula C25H22N2O2 B5462412 (E)-N-benzyl-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enamide

(E)-N-benzyl-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enamide

Cat. No.: B5462412
M. Wt: 382.5 g/mol
InChI Key: GTHPQCGBHYEBGB-PNUIMDNNSA-N
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Description

(E)-N-benzyl-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enamide is an organic compound with a complex structure that includes multiple aromatic rings and amide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-benzyl-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Amide Bond: This can be achieved by reacting benzylamine with an appropriate acid chloride or anhydride to form the amide linkage.

    Aldol Condensation: The next step involves an aldol condensation reaction between the amide and a suitable aldehyde or ketone to introduce the enone functionality.

    Final Coupling: The final step involves coupling the intermediate with another aromatic compound to complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalytic processes to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-N-benzyl-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and strong nucleophiles like sodium methoxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or aromatic compounds.

Scientific Research Applications

(E)-N-benzyl-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (E)-N-benzyl-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: A simpler amine with similar structural features but lacking the enone and amide functionalities.

    Piperacillin: An antibiotic with a similar amide linkage but different overall structure and function.

Uniqueness

(E)-N-benzyl-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enamide is unique due to its combination of aromatic rings, enone, and amide functionalities, which confer specific chemical reactivity and potential biological activity not found in simpler compounds.

Properties

IUPAC Name

(E)-N-benzyl-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O2/c28-24(17-16-20-10-4-1-5-11-20)27-23(18-21-12-6-2-7-13-21)25(29)26-19-22-14-8-3-9-15-22/h1-18H,19H2,(H,26,29)(H,27,28)/b17-16+,23-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTHPQCGBHYEBGB-PNUIMDNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=CC=C2)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C(=C\C2=CC=CC=C2)/NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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